molecular formula C25H36N2O5 B6082800 1-[2-Hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol

1-[2-Hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol

Cat. No.: B6082800
M. Wt: 444.6 g/mol
InChI Key: HWVCCRAPTHHOHU-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxypropyl intermediate: This involves the reaction of a suitable phenol derivative with an epoxide under basic conditions to form the phenoxypropyl moiety.

    Introduction of the piperidin-4-ol group: This step involves the reaction of the phenoxypropyl intermediate with a piperidine derivative under acidic or basic conditions to introduce the piperidin-4-ol group.

    Methoxylation and amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

1-[2-Hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: It can be used to study the effects of various functional groups on biological activity and to investigate the mechanisms of action of related compounds.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl, methoxy, and amino groups play a crucial role in binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol:

    2-Hydroxy-4-methoxybenzophenone: This compound has similar functional groups but lacks the piperidin-4-ol moiety, making it less complex and with different applications.

    2-Hydroxy-4-methoxyacetophenone:

Uniqueness

This compound is unique due to its complex structure, which includes multiple functional groups that can interact with various molecular targets. This makes it a valuable compound for research and development in medicinal chemistry and other fields.

Properties

IUPAC Name

1-[2-hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O5/c1-30-23-6-4-3-5-20(23)9-12-26-16-19-7-8-24(25(15-19)31-2)32-18-22(29)17-27-13-10-21(28)11-14-27/h3-8,15,21-22,26,28-29H,9-14,16-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVCCRAPTHHOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC(=C(C=C2)OCC(CN3CCC(CC3)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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